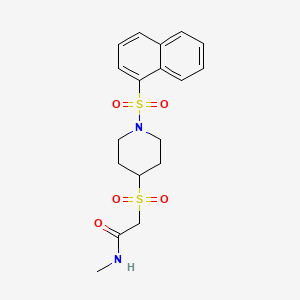

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

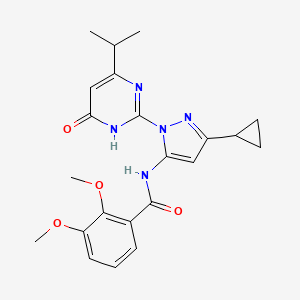

“N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . It also has sulfonyl and acetamide groups, which are often seen in various drugs and could contribute to its potential biological activities .

Molecular Structure Analysis

The compound contains a piperidine ring, a naphthalene ring, two sulfonyl groups, and an acetamide group. These functional groups could influence the compound’s reactivity and potential biological activity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the sulfonyl groups could participate in substitution reactions, and the acetamide group could undergo hydrolysis .Scientific Research Applications

Catalysis and Synthesis

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide derivatives have been involved in catalytic processes and synthetic chemistry, showing high efficiency under specific conditions. For instance, the use of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N -((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives under ultrasound irradiation has demonstrated clean methodologies, easy workup procedure, and high yields (Mokhtary & Torabi, 2017).

Antiproliferative Activities

Derivatives of N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide have shown promising antiproliferative effects. A series of novel cyano oximino sulfonate derivatives prepared from the reaction of arylsulfonyl chloride with different cyanoacetamide-based oximes exhibited anti-proliferation effect on the mouse fibroblast L929, indicating their potential in cytostatic applications rather than cytotoxic (El‐Faham et al., 2014).

Organocatalysis

In organocatalysis, (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, a derivative, has been used as a catalyst for the direct asymmetric Michael reaction of cyclohexanone and nitroolefins, showing very high catalytic activity. This indicates its role in facilitating reactions with high yield and enantioselectivity, beneficial for synthesizing complex organic molecules (Syu, Kao, & Lin, 2010).

NMR Spectroscopy in Structural Elucidation

Naphthalene sulfonate derivatives, including those related to N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide, have been analyzed using NMR spectroscopy for structural elucidation. This provides insights into their complex structures and potential chemical behaviors (Zhao De-feng, 2004).

Anti-angiogenic Activity

Certain hydroxamic acid-based inhibitors derived from N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide have been identified as potent inhibitors of aminopeptidase N, showing potential anti-angiogenic activity at low micromolar concentrations. This highlights their possible application in cancer therapy and research into tumor growth and metastasis inhibition (Lee et al., 2005).

Mechanism of Action

Target of Action

The compound contains a piperidine moiety, which is a common structural fragment in many pharmaceuticals . Piperidine derivatives can interact with a variety of biological targets, including receptors, enzymes, and ion channels. The specific target would depend on the other functional groups present in the molecule.

Future Directions

properties

IUPAC Name |

N-methyl-2-(1-naphthalen-1-ylsulfonylpiperidin-4-yl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-19-18(21)13-26(22,23)15-9-11-20(12-10-15)27(24,25)17-8-4-6-14-5-2-3-7-16(14)17/h2-8,15H,9-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZJAHLTCAITGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2941164.png)

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)

![[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2941168.png)

![2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2941171.png)

![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2941172.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2941174.png)

![2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2941176.png)

![2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2941177.png)

![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2941181.png)